Molecular Docking and ME3 Inhibitory Activity: 6-(Piperazin-1-yl)pyridin-3-yl)methanol-Derived Amide 16b vs. ME1/ME2 Selectivity
Amide derivatives synthesized from the 6-piperazin-1-ylpyridin-3-ol scaffold, which is structurally analogous to the target methanol compound, demonstrate potent and selective ME3 inhibition. The lead compound 16b exhibits an IC50 of 0.15 μM against ME3, with 15-fold selectivity over ME1 and 9-fold selectivity over ME2 [1]. This selectivity profile is a direct consequence of the specific piperazine-pyridine geometry, as confirmed by molecular docking studies showing favorable binding interactions within the ME3 active site [1].
| Evidence Dimension | ME3 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 0.15 μM on ME3; 15-fold over ME1; 9-fold over ME2 |
| Comparator Or Baseline | Baseline ME1 inhibitor scaffold; unoptimized analogs lacking 6-piperazinyl substitution |
| Quantified Difference | Up to 15-fold improved selectivity for ME3 over ME1 |
| Conditions | In vitro enzymatic assay; recombinant ME1, ME2, ME3 enzymes |
Why This Matters
For research programs targeting ME3 in SMAD4/ME2-null pancreatic cancers, this scaffold offers a validated starting point with quantifiable selectivity advantages over other piperazine-pyridine regioisomers, reducing the risk of off-target ME1/ME2 inhibition.
- [1] Sheth, G., Shah, S. R., Sengupta, P., et al. (2022). In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma. ACS Medicinal Chemistry Letters, 14(1), 41-50. View Source
